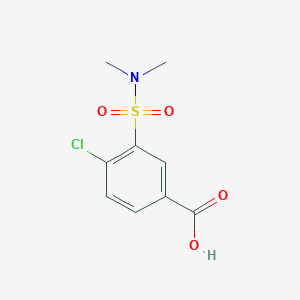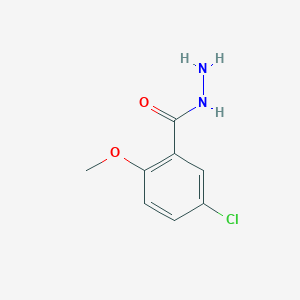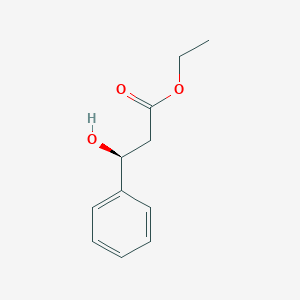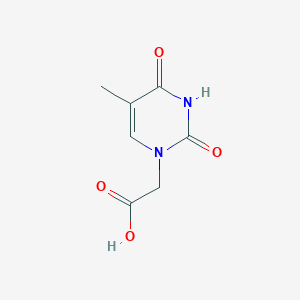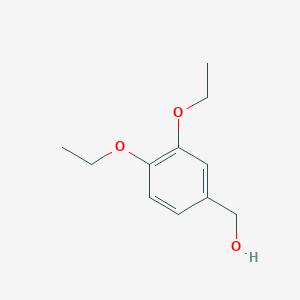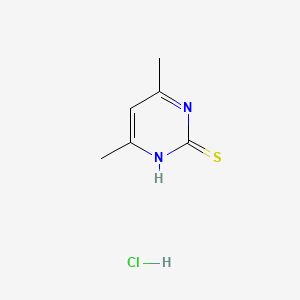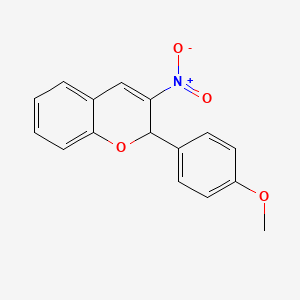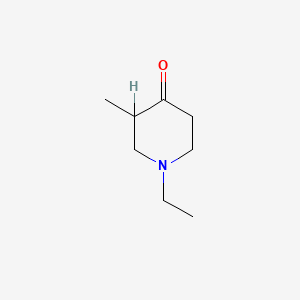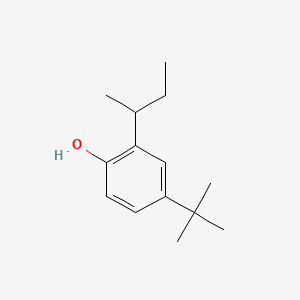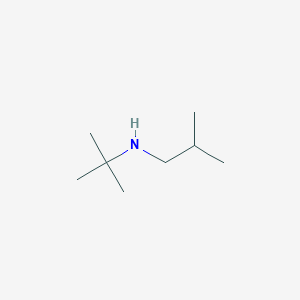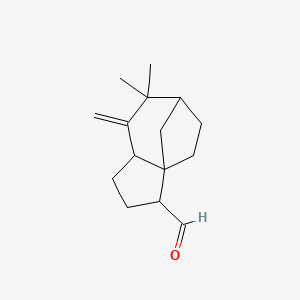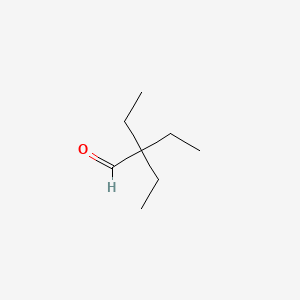
2,2-Diethylbutanal
Descripción general
Descripción
2,2-Diethylbutanal, also known as Butanal, 2,2-diethyl-, is an organic compound with the molecular formula C8H16O . It has a molecular weight of 128.215 .
Molecular Structure Analysis
The molecular structure of 2,2-Diethylbutanal consists of eight carbon atoms, sixteen hydrogen atoms, and one oxygen atom . The exact structure is not provided in the search results.Aplicaciones Científicas De Investigación
1. Toxicological Studies
2,2-Diethylbutanal, as a flavoring agent, has been subject to toxicological studies. In a study on F344 rats, the substance was administered orally at varying doses. The study aimed to determine the no-observed-adverse-effect level (NOAEL) and observed effects on body weight, hematologic parameters, and organ weights at higher dosages. This research is crucial for understanding the safety and potential risks associated with the use of 2,2-Diethylbutanal in products (Matsushita et al., 2018).
2. Chemical Synthesis and Catalysis
In the field of organic chemistry, 2,2-Diethylbutanal is involved in research on metal-free oxidative arylmethylation cascades. These studies focus on the synthesis of complex organic compounds, demonstrating the compound's role in facilitating new C-C bond formations and broadening the scope of organic synthesis techniques (Tan et al., 2016).
3. Metabolite Production and Kinetics
Another application of 2,2-Diethylbutanal is in the study of metabolite production and kinetics. For example, research on the gram-positive bacterium Staphylococcus xylosus has identified metabolites derived from branched-chain amino acid catabolism. Such studies help in understanding microbial metabolism and its applications in food technology and bioprocessing (Beck et al., 2002).
4. Cancer Research
Research has also been conducted to identify volatile organic compounds (VOCs) released by lung cancer cells. In these studies, 2,2-Diethylbutanal-related compounds were investigated for their presence in cancer cell lines, potentially aiding in the development of non-invasive diagnostic methods for lung cancer (Sponring et al., 2009).
Propiedades
IUPAC Name |
2,2-diethylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-4-8(5-2,6-3)7-9/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNYROHOUZCIEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051935 | |
| Record name | 2,2-Diethylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diethylbutanal | |
CAS RN |
26254-89-7 | |
| Record name | 2,2-Diethylbutanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26254-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyraldehyde, 2,2-diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026254897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Diethylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



